molecular formula C15H20O3 B12371914 Hydroxyisogermafurenolide

Hydroxyisogermafurenolide

Cat. No.: B12371914
M. Wt: 248.32 g/mol
InChI Key: SZSKOUUYIBMAJD-GLQYFDAESA-N
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Description

Hydroxyisogermafurenolide is a natural product isolated from the root of Nux vomica and Curcumae Radix . It is a sesquiterpene lactone with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hydroxyisogermafurenolide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired transformation and the nature of the reaction.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Hydroxyisogermafurenolide can be compared with other sesquiterpene lactones, such as:

  • Isogermafurenolide
  • Methoxyisogermafurenolide
  • Elemene-type sesquiterpenes

These compounds share similar structural features but differ in their specific functional groups and biological activities . This compound is unique due to its specific hydroxyl group, which may contribute to its distinct biological properties .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1

InChI Key

SZSKOUUYIBMAJD-GLQYFDAESA-N

Isomeric SMILES

CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C

Canonical SMILES

CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C

Origin of Product

United States

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